Xipamide-d6

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2,6-bis(trideuteriomethyl)phenyl]-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZBBNMLMNBNJL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858572 | |

| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330262-09-3 | |

| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Xipamide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of Xipamide-d6. This deuterated analog of Xipamide is a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

Introduction

Xipamide is a sulfonamide diuretic used in the treatment of hypertension and edema.[1] Like other thiazide-type diuretics, it acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule.[1] The introduction of deuterium atoms into a drug molecule, such as in this compound, can alter its metabolic fate due to the kinetic isotope effect, potentially leading to a more favorable pharmacokinetic profile. Furthermore, deuterated compounds are widely used as internal standards in mass spectrometry-based quantification methods due to their similar chemical properties to the analyte but distinct mass.

This guide outlines a plausible synthetic pathway for this compound, focusing on the introduction of six deuterium atoms onto the two methyl groups of the 2,6-dimethylphenyl moiety. Detailed protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are also provided.

Proposed Synthesis of this compound

The proposed synthesis involves the amide coupling of 4-chloro-5-sulfamoyl-2-hydroxybenzoic acid with 2,6-di(trideuteriomethyl)aniline (2,6-dimethyl-d6-aniline). The latter can be prepared from 2,6-dimethylaniline through a multi-step process or potentially sourced from a custom synthesis provider. The overall synthetic workflow is depicted below.

References

Xipamide-d6 chemical structure and properties

An In-depth Technical Guide on the Chemical Structure and Properties of Xipamide-d6

Introduction

This compound is the deuterated analog of Xipamide, a sulfonamide-based diuretic and antihypertensive agent.[1] As a labeled compound, this compound serves as a valuable tool in analytical and research settings, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis of Xipamide. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is structurally identical to Xipamide, with the exception of six hydrogen atoms on the two methyl groups of the phenyl ring, which are replaced by deuterium. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

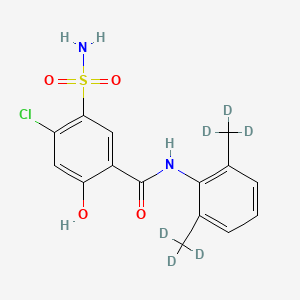

Chemical Structure Diagram

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart, Xipamide.

Table 1: Chemical Identifiers

| Identifier | This compound | Xipamide |

| IUPAC Name | N-[2,6-bis(trideuteriomethyl)phenyl]-4-chloro-2-hydroxy-5-sulfamoylbenzamide[2] | 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide[3][4] |

| CAS Number | 1330262-09-3[2][5][6] | 14293-44-8[3][7] |

| Molecular Formula | C₁₅H₉D₆ClN₂O₄S[1][5] | C₁₅H₁₅ClN₂O₄S[3][4] |

| InChI | InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)/i1D3,2D3[1][2] | InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)[3][8] |

| InChIKey | MTZBBNMLMNBNJL-WFGJKAKNSA-N[1][2] | MTZBBNMLMNBNJL-UHFFFAOYSA-N[3][8] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N[9] | CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N[3] |

| Isomeric SMILES | [2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N[2] | - |

Table 2: Physical and Computed Properties

| Property | This compound | Xipamide |

| Molecular Weight | 360.85 g/mol [1][5] | 354.81 g/mol [3][7] |

| Exact Mass | 360.0817663 Da[2] | 354.0441058 Da[3][4] |

| XLogP3 | 2.9[2] | 2.9[3][4] |

| Hydrogen Bond Donor Count | 3[9] | 3[3] |

| Hydrogen Bond Acceptor Count | 5[9] | 5[3] |

| Rotatable Bond Count | 3[9] | 3[3] |

| Topological Polar Surface Area | 118 Ų[2][9] | 118 Ų[3][4] |

| Appearance | Pale Yellow Solid[9] or Neat[1] | Off-White Solid[10] |

| Storage Temperature | Refrigerator[9] | - |

| Solubility (in DMSO) | - | 200 mg/mL (563.7 mM)[7] |

Pharmacology and Mechanism of Action

Xipamide is a diuretic that acts primarily on the kidneys to increase urine output.[11] Its mechanism is similar to that of thiazide diuretics, involving the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[12][13] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride.[11][12] At higher doses, Xipamide can also inhibit the enzyme carbonic anhydrase.[4][8] This dual action makes it effective for treating hypertension and edema, even in patients with renal impairment.[8][11]

Mechanism of Action Pathway

Caption: Xipamide's inhibitory action on the Na⁺-Cl⁻ symporter in the kidney.

Experimental Protocols

While specific protocols for this compound are not detailed in the provided literature, methodologies for its non-deuterated form, Xipamide, are well-established. These methods can be adapted for this compound, particularly when it is used as an internal standard.

High-Performance Liquid Chromatography (HPLC) with Amperometric Detection

This method is suitable for the determination of Xipamide in pharmaceutical formulations and urine.[14]

-

Chromatographic Column: µ-Bondapak C18.[14]

-

Mobile Phase: A 50:50 mixture of water and acetonitrile, containing 5 mM KH₂PO₄/K₂HPO₄, with the pH adjusted to 4.3.[14]

-

Detection: Amperometric detection with a glassy carbon working electrode set at +1325 mV.[14]

-

Sample Preparation (Urine): A liquid-liquid or solid-liquid extraction is required to eliminate interference from the urine matrix. Recoveries of approximately 99% have been reported for both extraction methods.[14]

-

Performance: The method demonstrates a linear concentration range from 0.05 to 0.50 µg/mL and a quantitation limit of 0.50 ng/mL.[14]

UV-Vis Spectrophotometry by Complexation

A sensitive and selective method for determining Xipamide involves its complexation with various metal ions, followed by spectrophotometric analysis.[15][16]

-

Principle: Xipamide forms stable colored complexes with metal ions such as Fe(III), Cu(II), La(III), UO₂(II), Th(IV), and ZrO(II).[15]

-

Procedure:

-

A solution of Xipamide is reacted with a solution of the chosen metal ion.

-

The reaction is allowed to proceed under optimal conditions (pH, temperature, time).

-

The absorbance of the resulting colored complex is measured at its maximum absorbance wavelength (e.g., 500 nm for Fe(III), 390 nm for Cu(II)).[15]

-

-

Sample Preparation (Tablets):

-

Grind a number of tablets (e.g., 20) to a fine powder.

-

Dissolve a portion of the powder in diethyl ether and stir vigorously.

-

Sonicate the solution for approximately 15 minutes and then filter.

-

Evaporate the ether extract to dryness on a water bath at 40°C.

-

The resulting residue, containing the extracted Xipamide, is then used for the complexation reaction.[16]

-

-

Performance: The method adheres to Beer's law over a concentration range of 54.64-1995.75 µg/mL.[15]

Experimental Workflow for Tablet Analysis

Caption: Workflow for the spectrophotometric determination of Xipamide in tablets.

Conclusion

This compound is an essential isotopically labeled standard for the accurate quantification of the diuretic drug Xipamide. This guide has detailed its chemical structure, physicochemical properties, and the established analytical methods for its parent compound. The provided information and visualizations serve as a technical resource for scientists engaged in pharmaceutical analysis, metabolic research, and drug development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H15ClN2O4S | CID 71753002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Xipamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Xipamide | C15H15ClN2O4S | CID 26618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Xipamide | TargetMol [targetmol.com]

- 8. Xipamide - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. Xipamide | 14293-44-8 [chemicalbook.com]

- 11. Xipamide - BioPharma Notes [biopharmanotes.com]

- 12. What is the mechanism of Xipamide? [synapse.patsnap.com]

- 13. xipamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. DETERMINATION OF THE NON-THIAZIDE DIURETIC XIPAMIDE IN PHARMACEUTICALS AND URINE BY HPLC WITH AMPEROMETRIC DETECTION | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Role of Xipamide-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Xipamide-d6 when utilized as an internal standard in quantitative bioanalysis. The focus is on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a cornerstone technique in drug development and clinical research.

The Principle of Isotopic Dilution: The Core "Mechanism of Action"

In the context of a bioanalytical internal standard, the "mechanism of action" of this compound is not pharmacological but physicochemical. Its utility is rooted in the principle of isotopic dilution . Stable Isotope Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] this compound is chemically identical to the analyte, Xipamide, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium.[2][3]

This subtle change in mass is the key to its function. The mass spectrometer can differentiate between the analyte and the internal standard due to their different mass-to-charge ratios (m/z).[2] However, their physicochemical properties remain nearly identical. This ensures that during sample preparation, chromatography, and ionization, any variability that affects the analyte will affect the SIL internal standard to the same extent.[1][4]

Key advantages of using a deuterated internal standard like this compound include:

-

Correction for Sample Loss: It accurately accounts for analyte loss during complex extraction procedures from biological matrices (e.g., plasma, urine).

-

Compensation for Matrix Effects: It mitigates the impact of ion suppression or enhancement, a common phenomenon where other molecules in the sample interfere with the ionization of the target analyte.[2][4]

-

Correction for Instrumental Variability: It compensates for fluctuations in instrument performance, such as injection volume inconsistencies and detector response drift over time.[2]

By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensity fluctuates, leading to highly accurate and precise measurements.

Quantitative Data and Molecular Properties

The ability to distinguish Xipamide from this compound is fundamental to its use. This is based on their difference in molecular weight.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Xipamide | C₁₅H₁₅ClN₂O₄S | 354.81[1][4][5][6] | 354.0495 |

| This compound | C₁₅H₉D₆ClN₂O₄S | 360.85[2][3][7] | 360.0873 |

The six deuterium atoms in this compound are located on the two methyl groups of the N-(2,6-dimethylphenyl) moiety.[8][9]

Mass Spectrometry Parameters (Representative)

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are used. While a specific validated method for Xipamide with this compound is not publicly available, plausible MRM transitions can be derived based on the structure of sulfonamides.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Xipamide | 355.1 | 199.1 | Negative |

| This compound | 361.1 | 205.1 | Negative |

Note: These are representative transitions. The optimal precursor and product ions, as well as collision energies, must be determined empirically during method development.

Experimental Protocol: A Representative Bioanalytical Method

This section outlines a typical experimental protocol for the quantification of Xipamide in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Xipamide reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward method for extracting small molecules from plasma.

-

Spiking: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol). Vortex briefly.

-

Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Parameters (Representative)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters (Representative)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 400°C |

| MRM Transitions | As listed in Table 2 |

Bioanalytical Method Validation Summary

A bioanalytical method must be rigorously validated to ensure its reliability. The following table summarizes the typical parameters and acceptance criteria as per regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Linearity | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | Determine the closeness of measured values to the true value and their repeatability. | Within- and between-run accuracy (as % bias) and precision (as %CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). |

| Selectivity | Ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Matrix Effect | Assess the impact of matrix components on ionization. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |

Visualizations: Workflows and Principles

Diagram: Bioanalytical Workflow Using an Internal Standard

Caption: General workflow for a bioanalytical assay using an internal standard.

Diagram: Principle of Isotopic Dilution

Caption: The ratio of analyte to internal standard remains constant despite sample loss.

Diagram: Logic of Using a Deuterated Internal Standard

Caption: Identical properties correct for errors, while different masses allow detection.

References

- 1. Xipamide - AOBIOUS, INC [aobious.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Compound Xipamide - Chemdiv [chemdiv.com]

- 5. Xipamide | 14293-44-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C15H15ClN2O4S | CID 71753002 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Xipamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the sulfonamide diuretic, Xipamide, with a specific focus on the potential impact of deuteration. As the development of deuterated drugs gains traction for its potential to improve pharmacokinetic and pharmacodynamic profiles, understanding the fundamental physicochemical changes imparted by isotopic substitution is critical. This document summarizes the known properties of Xipamide and provides a theoretical framework for the anticipated properties of its deuterated analogue. Detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside visual representations of Xipamide's mechanism of action and a general workflow for the characterization of deuterated pharmaceutical candidates.

Introduction to Xipamide and the Rationale for Deuteration

Xipamide is a diuretic and antihypertensive agent that exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[1][2][3] Chemically, it is a substituted benzamide derivative.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a strategic approach in drug design. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can alter the rate of drug metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. Consequently, deuteration may result in a more favorable dosing regimen and an improved safety profile. Understanding the impact of deuteration on the fundamental physicochemical properties of a drug is a prerequisite for its development.

Comparative Physicochemical Properties: Xipamide vs. Deuterated Xipamide

While experimental data for deuterated Xipamide is not publicly available, the following table summarizes the known physicochemical properties of Xipamide and provides a theoretical projection for its deuterated counterpart based on established principles of how deuteration affects molecular properties.

| Property | Xipamide (Experimental Data) | Deuterated Xipamide (Theoretical Projection) | Rationale for Projection |

| pKa | 4.75, 10.0 | Slight deviation from 4.75 and 10.0 | Deuteration can cause minor shifts in pKa values. The direction and magnitude of the shift are compound-specific. |

| logP | 2.73 - 3.0 | Slightly < 2.73 - 3.0 | Deuteration generally leads to a small decrease in lipophilicity. |

| Aqueous Solubility | 0.0246 mg/mL | Potentially increased | Some studies have shown that deuteration can lead to an increase in aqueous solubility.[4] |

| Melting Point (°C) | 255 - 256 | Potentially altered | Deuteration can influence crystal lattice forces, potentially leading to a change in the melting point, often a decrease.[4] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of Xipamide and its deuterated analogues.

Determination of pKa (Acid Dissociation Constant)

The pKa of Xipamide, a diprotic acid, can be determined using potentiometric titration or UV-Vis spectrophotometry.

Method: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of Xipamide in a suitable co-solvent (e.g., methanol/water mixture) due to its low aqueous solubility.

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Prepare a 1 M KCl solution to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

-

To a thermostated vessel at 25°C, add a known volume of the Xipamide solution and the KCl solution.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added.

-

-

Data Analysis:

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two inflection points will correspond to the two pKa values of Xipamide.

-

Determination of logP (Octanol-Water Partition Coefficient)

The lipophilicity of Xipamide can be determined using the shake-flask method.

Method: Shake-Flask Method

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of Xipamide in the aqueous phase.

-

-

Procedure:

-

Add equal volumes of the pre-saturated n-octanol and the Xipamide aqueous solution to a separatory funnel.

-

Shake the funnel for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Determine the concentration of Xipamide in both the aqueous and n-octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate logP using the formula: logP = log ([Xipamide]octanol / [Xipamide]water).

-

Determination of Aqueous Solubility

Due to Xipamide's poor aqueous solubility, methods suitable for such compounds should be employed.

Method: Saturation Shake-Flask Method

-

Procedure:

-

Add an excess amount of solid Xipamide to a known volume of purified water in a sealed container.

-

Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

-

Sample Analysis:

-

Withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Dilute the filtrate appropriately and determine the concentration of dissolved Xipamide using a validated HPLC-UV method.

-

Determination of Melting Point

The melting point of crystalline Xipamide can be determined using the capillary method.

Method: Capillary Melting Point Determination

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rapid rate initially to approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting).

-

Visualizations

Signaling Pathway of Xipamide

Caption: Mechanism of action of Xipamide in the distal convoluted tubule.

Experimental Workflow for Physicochemical Characterization of a Deuterated Drug Candidate

References

- 1. What is Xipamide used for? [synapse.patsnap.com]

- 2. Xipamide - Wikipedia [en.wikipedia.org]

- 3. Xipamide - BioPharma Notes [biopharmanotes.com]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Melting Point Test - CD Formulation [formulationbio.com]

- 7. thinksrs.com [thinksrs.com]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Understanding Isotope Effects in Xipamide-d6: A Technical Guide for Drug Development Professionals

Introduction

Xipamide is a sulfonamide diuretic used in the treatment of edema and hypertension.[1] Like other drugs, its pharmacokinetic and pharmacodynamic profiles are determined by its absorption, distribution, metabolism, and excretion (ADME). Drug metabolism, primarily mediated by enzymes such as the cytochrome P450 (CYP) superfamily, is a critical determinant of a drug's half-life and potential for drug-drug interactions. The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (D), can significantly alter the rate of metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE). This guide provides an in-depth technical overview of the theoretical basis for the isotope effects in a deuterated version of Xipamide, termed Xipamide-d6, and outlines the experimental framework required to investigate these effects.

Core Concepts: The Kinetic Isotope Effect in Drug Metabolism

The KIE is a well-established principle in physical organic chemistry that has been increasingly leveraged in medicinal chemistry to enhance the metabolic stability of drug candidates. The core principle lies in the fact that a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-limiting step of a metabolic transformation.

In the context of drug metabolism, many Phase I oxidative reactions catalyzed by CYP enzymes involve the abstraction of a hydrogen atom. By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of enzymatic attack can be reduced. This can lead to several desirable outcomes:

-

Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.

-

Increased Drug Exposure: Reduced clearance can result in a higher area under the curve (AUC), potentially allowing for lower or less frequent dosing.

-

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through a specific metabolic pathway, deuteration can shunt metabolism towards safer pathways.

Metabolism and Pharmacokinetics of Xipamide

Understanding the established metabolic pathways of Xipamide is crucial for identifying potential sites for deuteration. Xipamide is rapidly absorbed after oral administration, reaching peak plasma concentrations within an hour.[1] It is highly bound to plasma proteins (98%) and has an elimination half-life of approximately 5.8 to 8.2 hours.[1]

The primary route of metabolism for Xipamide is Phase II glucuronidation, with about one-third of the dose being converted to a glucuronide conjugate.[1][2] The remainder is excreted unchanged through both the kidneys (approximately 33%) and feces (approximately 67%).[1] The significant portion of non-renal clearance suggests that metabolism plays a key role in the drug's disposition.[3] While direct evidence for significant Phase I oxidative metabolism is not prominent in the literature, the dimethylphenyl moiety of the Xipamide structure represents a potential site for CYP-mediated oxidation, a common metabolic pathway for aromatic compounds.

The diagram below illustrates the known metabolic pathway of Xipamide (glucuronidation) and a hypothetical oxidative pathway on one of the methyl groups of the dimethylphenyl ring, which would be a primary target for deuteration to elicit a kinetic isotope effect.

References

Preliminary Investigation of Xipamide-d6 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary stability investigation of Xipamide-d6. The information presented herein is based on established stability-indicating analytical methodologies and forced degradation studies conducted on the non-deuterated analogue, Xipamide. It is presumed that the deuterated form, this compound, will exhibit comparable stability characteristics. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and quality control of this compound.

Introduction to Xipamide Stability

Xipamide is a sulfonamide diuretic used for the treatment of edema and hypertension.[1] Like all pharmaceutical compounds, its stability is a critical quality attribute that can be influenced by various environmental factors such as heat, light, humidity, and pH. Understanding the degradation pathways and developing stability-indicating analytical methods are essential for ensuring the safety, efficacy, and shelf-life of the drug product. Forced degradation studies are a crucial component of this process, providing insights into the potential degradation products that may form under stress conditions.[2][3]

This guide outlines the experimental protocols for conducting forced degradation studies on this compound and summarizes the expected outcomes based on available data for Xipamide.

Experimental Protocols

The following protocols for forced degradation studies are adapted from validated stability-indicating methods for Xipamide.[4][5] These studies are designed to intentionally degrade the drug substance to identify potential degradants and validate the specificity of analytical methods.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the same solvent to achieve a working concentration suitable for the analytical method (e.g., 10-100 µg/mL for HPLC analysis).[5]

Forced Degradation Procedures

For each stress condition, a working solution of this compound is subjected to the specified conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

-

To a working solution of this compound, add an equal volume of 2 N hydrochloric acid (HCl).

-

Heat the mixture at 80°C for 2 hours in a water bath.[5]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 2 N sodium hydroxide (NaOH).

-

Dilute to the final concentration with the mobile phase before analysis.

-

To a working solution of this compound, add an equal volume of 0.1 N sodium hydroxide (NaOH).

-

Heat the mixture at 80°C for 2 hours in a water bath.[5]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid (HCl).

-

Dilute to the final concentration with the mobile phase before analysis.

-

To a working solution of this compound, add an equal volume of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 2 hours.[5]

-

Dilute to the final concentration with the mobile phase before analysis.

-

Place a solid sample of this compound in a hot air oven maintained at a controlled temperature (e.g., 80°C) for a specified period.

-

Alternatively, expose a solution of this compound to the same thermal stress.

-

After exposure, dissolve or dilute the sample in the mobile phase to the final concentration for analysis.

-

Expose a working solution of this compound to direct sunlight for 4 hours.[5]

-

Alternatively, expose the solution to a calibrated UV light source in a photostability chamber.

-

Analyze the solution, protecting it from further light exposure.

Analytical Methodology

A validated stability-indicating analytical method is required to separate and quantify the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for this purpose.

RP-HPLC Method

A simple, selective, and precise RP-HPLC method can be employed for the determination of Xipamide and its degradation products.[5]

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with 0.023 M orthophosphoric acid (pH 2.6) and acetonitrile (60:40 v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 220 nm |

| Temperature | Room Temperature |

Table 1: Example of a validated RP-HPLC method for Xipamide analysis.[5]

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and comparative manner. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of the control sample.

| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation of Xipamide |

| Acid Hydrolysis | 2 N HCl | 2 hours | 80°C | Significant Degradation |

| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 80°C | Significant Degradation |

| Oxidative Degradation | 30% H₂O₂ | 2 hours | Room Temp | Significant Degradation |

| Thermal Degradation | Dry Heat | - | 80°C | Moderate Degradation |

| Photolytic Degradation | Sunlight | 4 hours | Ambient | Moderate Degradation |

Table 2: Summary of forced degradation conditions and expected outcomes for Xipamide.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

Caption: Workflow for this compound Forced Degradation Studies.

Postulated Degradation Pathway of Xipamide

Based on the chemical structure of Xipamide, a plausible degradation pathway involves the hydrolysis of the amide and sulfonamide functional groups. The following diagram illustrates a postulated degradation pathway under hydrolytic conditions. It is important to note that the exact structures of all degradation products would need to be confirmed through techniques such as mass spectrometry.

Caption: Postulated Hydrolytic Degradation Pathway of this compound.

Conclusion

This technical guide provides a framework for the preliminary stability investigation of this compound based on existing knowledge of Xipamide. The outlined forced degradation studies and analytical methodology will enable the identification of potential degradation products and the development of a robust, stability-indicating method. Further studies, including mass spectrometry, are recommended to definitively identify and characterize the degradation products of this compound. The information generated from these studies is essential for ensuring the quality, safety, and efficacy of this compound throughout its lifecycle.

References

- 1. Xipamide - Wikipedia [en.wikipedia.org]

- 2. biopharminternational.com [biopharminternational.com]

- 3. biomedres.us [biomedres.us]

- 4. Stability-Indicating Spectrofluorimetric Methods for the Determination of Metolazone and Xipamide in Their Tablets. Application to Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Use of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles, practical applications, and critical considerations for using deuterated internal standards in quantitative mass spectrometry. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for correcting analytical variability, with deuterated compounds being the most common type.[1][2] They are instrumental in achieving the accuracy and precision required in fields ranging from therapeutic drug monitoring to metabolomics.[2][3]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The cornerstone of quantitative analysis using deuterated standards is Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the addition of a known quantity of a deuterated, stable isotope-labeled version of the analyte (the internal standard, IS) to a sample at the earliest stage of preparation.[4]

The fundamental assumption of IDMS is that the deuterated standard is chemically and physically identical to the native, non-labeled analyte.[5] Consequently, it experiences the same processing variations as the analyte, including degradation, extraction inefficiencies, and, most importantly, ionization suppression or enhancement in the mass spectrometer source.[6][7] Because the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass difference, the ratio of their signals remains constant regardless of sample loss or matrix effects.[8][9] This stable ratio allows for highly accurate and precise quantification of the analyte.[3]

The workflow for a typical quantitative analysis using a deuterated internal standard involves several key steps, from sample preparation to data analysis.

Advantages Over Other Internal Standards

While other types of internal standards exist (e.g., structural analogs), deuterated standards are preferred for several key reasons. Their near-identical physicochemical properties ensure they behave almost identically to the analyte during sample preparation and chromatographic separation.[5] This is crucial for compensating for the primary challenge in LC-MS/MS: matrix effects.[7][10]

Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix (e.g., salts, lipids in plasma).[6] A deuterated standard, co-eluting with the analyte, experiences the same ionization effects, thereby normalizing the signal and preserving the accuracy of the measurement.[7][11] Structural analogs, which may have different retention times or ionization efficiencies, often fail to adequately correct for these effects.[12]

The diagram below illustrates how a co-eluting deuterated standard effectively compensates for signal suppression, a common matrix effect.

Quantitative Data & Performance

The use of deuterated standards significantly improves assay performance, particularly in terms of precision and accuracy. The data below compares the performance of an assay for the immunosuppressant Tacrolimus using a deuterated internal standard versus a structural analog.

| Parameter | Deuterated IS (Tacrolimus-D2) | Structural Analog IS (Ascomycin) |

| Matrix Effect (%) | 98.5 - 102.1 | 75.3 - 115.8 |

| Process Efficiency (%) | 91.2 | 85.7 |

| Intra-day Precision (%CV) | < 4.5 | < 9.8 |

| Inter-day Precision (%CV) | < 5.2 | < 12.3 |

| Accuracy (% Bias) | -2.8 to +1.9 | -10.5 to +8.4 |

| Data synthesized from typical performance characteristics in bioanalytical method validation reports. |

As the table demonstrates, the deuterated internal standard provides superior correction for matrix effects and results in significantly better precision and accuracy.

Detailed Experimental Protocol: Quantification of Testosterone in Human Serum

This section provides a representative protocol for the quantification of a small molecule in a complex biological matrix using a deuterated internal standard and LC-MS/MS.

4.1. Materials and Reagents

-

Analytes: Testosterone certified reference material.

-

Internal Standard: Testosterone-D3 (deuterated at C2, C4, C6 positions).

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water.

-

Reagents: Formic acid, Zinc Sulfate.

-

Sample Matrix: Pooled human serum.

4.2. Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Testosterone and Testosterone-D3 in methanol.

-

Calibration Standards: Serially dilute the Testosterone stock solution in a surrogate matrix (e.g., stripped serum) to prepare calibration standards ranging from 0.1 to 50 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of Testosterone-D3 at 100 ng/mL in 50:50 methanol:water.

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of serum sample, calibrator, or QC into a microcentrifuge tube.

-

Add 25 µL of the Testosterone-D3 internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

4.3. LC-MS/MS Parameters

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Testosterone: Q1 289.2 -> Q3 97.1

-

Testosterone-D3: Q1 292.2 -> Q3 100.1

-

4.4. Data Analysis

-

Integrate the peak areas for both the Testosterone and Testosterone-D3 MRM transitions.

-

Calculate the peak area ratio (Testosterone Area / Testosterone-D3 Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Testosterone in unknown samples by interpolating their peak area ratios from the calibration curve.

Critical Considerations and Potential Pitfalls

While highly effective, the use of deuterated standards is not without potential challenges that researchers must consider during method development.[12][13]

5.1. Isotopic Purity and "Cross-Talk" The deuterated standard should have high isotopic purity. The presence of non-labeled analyte in the internal standard material can lead to an artificially high baseline and affect accuracy at the lower limit of quantitation (LLOQ).[14] It is essential to verify the isotopic distribution of the standard.[2]

5.2. Chromatographic Separation (Isotope Effect) Although rare, replacing hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties, causing the deuterated standard to elute slightly earlier or later than the native analyte on a high-resolution chromatography column.[1][6][11] If this separation is significant and occurs in a region of fluctuating ion suppression, the standard may not accurately compensate for the matrix effect experienced by the analyte.[10]

5.3. Stability of Deuterium Labels Deuterium atoms should be placed in chemically stable, non-exchangeable positions on the molecule.[15][16] Labels on heteroatoms (like -OH or -NH) can be susceptible to back-exchange with hydrogen from protic solvents (e.g., water), compromising the integrity of the standard.[6][15] Careful selection of the labeling position is critical.[15]

The relationship and hierarchy of different internal standard types are visualized below, highlighting why stable isotope-labeled standards are the preferred choice.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. cerilliant.com [cerilliant.com]

- 3. texilajournal.com [texilajournal.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. welchlab.com [welchlab.com]

- 6. waters.com [waters.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. nbinno.com [nbinno.com]

- 9. nebiolab.com [nebiolab.com]

- 10. myadlm.org [myadlm.org]

- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 12. scispace.com [scispace.com]

- 13. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Xipamide-d6 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Xipamide-d6, a deuterated analog of the diuretic and antihypertensive agent Xipamide. This document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.

Core Compound Identification

CAS Number: 1330262-09-3[1][2][3]

Molecular Formula: C₁₅H₉D₆ClN₂O₄S[1][4]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. For comparative purposes, data for the parent compound, Xipamide, is also included where available.

| Property | This compound | Xipamide |

| Molecular Weight | 360.85 g/mol [1][4] | 354.81 g/mol |

| CAS Number | 1330262-09-3[1][2][3] | 14293-44-8 |

| Molecular Formula | C₁₅H₉D₆ClN₂O₄S[1][4] | C₁₅H₁₅ClN₂O₄S |

Mechanism of Action

Xipamide, and by extension this compound, exerts its diuretic and antihypertensive effects primarily through the inhibition of the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na⁺-Cl⁻ cotransporter (TSC), located in the distal convoluted tubule (DCT) of the nephron.[1][5] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, Xipamide increases the osmolarity of the tubular fluid, leading to enhanced excretion of water and electrolytes.[1][5]

The deuteration of Xipamide to form this compound is a common strategy in drug development aimed at improving the pharmacokinetic profile of the parent compound. The substitution of hydrogen with deuterium atoms can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This isotopic effect can slow down the rate of metabolic processes, potentially leading to a longer plasma half-life and altered metabolic profile.

Signaling Pathway

The regulation of the sodium-chloride cotransporter (NCC) is a complex process involving multiple signaling pathways. The diagram below illustrates the key hormonal and intracellular signaling cascades that modulate NCC activity.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Pharmacodynamics and pharmacokinetics of xipamide in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Mechanism of action of xipamide and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Diuretics in Urine using Xipamide-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Diuretics are a class of drugs that increase the rate of urine flow and sodium excretion. They are often abused by athletes to mask the presence of other performance-enhancing drugs by diluting the urine.[1] Consequently, their use is prohibited by the World Anti-Doping Agency (WADA).[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of common diuretics in human urine. The method utilizes Xipamide-d6 as an internal standard to ensure accuracy and precision. The described workflow is suitable for high-throughput screening in clinical and forensic toxicology laboratories.[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a mixed-mode SPE strategy for the efficient extraction of a wide range of diuretics.

-

Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard working solution containing this compound. Vortex for 10 seconds. Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex again.

-

SPE Cartridge Conditioning: Condition an Oasis MAX µElution plate by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE plate.

-

Washing: Wash the plate with 1 mL of 5% methanol in deionized water.

-

Elution: Elute the analytes with 2 x 50 µL of methanol containing 2% formic acid.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a general guideline and may require optimization based on the specific instrumentation used.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of diuretics.[3]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]

-

Gradient Program:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

8.0 min: 95% B

-

8.1 min: 5% B

-

10.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), with polarity switching to accommodate both acidic and basic diuretics.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Source Parameters: Optimized for the specific instrument, but typical values include:

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for desolvation and cone gas.

-

-

Data Presentation

The following table summarizes hypothetical yet realistic quantitative data for the LC-MS/MS analysis of selected diuretics using this compound as an internal standard.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |

| Hydrochlorothiazide | 3.2 | 296.0 | 204.9 | Negative | 0.5 | 1.5 | >0.995 |

| Furosemide | 4.5 | 329.0 | 285.0 | Negative | 0.2 | 0.6 | >0.998 |

| Chlorthalidone | 4.8 | 337.0 | 190.0 | Negative | 0.8 | 2.4 | >0.996 |

| Spironolactone | 6.2 | 417.2 | 341.2 | Positive | 1.0 | 3.0 | >0.994 |

| Amiloride | 2.5 | 230.1 | 171.1 | Positive | 0.3 | 0.9 | >0.997 |

| Xipamide | 5.1 | 354.0 | 259.0 | Negative | - | - | - |

| This compound (IS) | 5.1 | 360.0 | 265.0 | Negative | - | - | - |

Visualizations

Caption: Experimental workflow for diuretic analysis.

Caption: Internal standard quantification logic.

References

Application Notes and Protocols for the Validated Method of Xipamide Analysis using Xipamide-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xipamide is a sulfonamide-based diuretic used in the treatment of hypertension and edema.[1] Accurate and reliable quantification of Xipamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Xipamide in human plasma, utilizing its deuterated analog, Xipamide-d6, as an internal standard.

The method described herein is designed to be robust, sensitive, and specific, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Mechanism of Action of Xipamide

Xipamide primarily acts on the distal convoluted tubule of the nephron in the kidneys. It inhibits the Na+/Cl- symporter, preventing the reabsorption of sodium and chloride ions. This leads to an increase in the excretion of water, sodium, and chloride, resulting in a diuretic and antihypertensive effect.

Quantitative Data Summary

The following tables summarize the validation parameters and acceptance criteria for the LC-MS/MS method for Xipamide in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 1.00 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1.00 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low QC | 3.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Medium QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 3.00 | 85 - 115 | 85 - 115 |

| High QC | 800 | 85 - 115 | 85 - 115 |

Table 4: Stability

| Stability Condition | Duration | Acceptance Criteria |

| Freeze-Thaw Stability | 3 cycles | Mean concentration within ±15% of nominal |

| Short-Term (Bench-Top) Stability | 24 hours at room temperature | Mean concentration within ±15% of nominal |

| Long-Term Stability | 90 days at -80 °C | Mean concentration within ±15% of nominal |

| Post-Preparative Stability | 48 hours in autosampler | Mean concentration within ±15% of nominal |

Experimental Protocols

Materials and Reagents

-

Xipamide reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

LC-MS/MS Instrumentation and Conditions

Table 5: LC-MS/MS System Parameters

| Parameter | Specification |

| Liquid Chromatography | |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

| MRM Transitions | |

| Xipamide (Quantifier) | 355.1 > 199.1 |

| Xipamide (Qualifier) | 355.1 > 171.1 |

| This compound (Internal Standard) | 361.1 > 199.1 |

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Xipamide and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Xipamide stock solution in 50:50 (v/v) methanol:water to create calibration standards and QC working solutions. Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Xipamide working solutions to achieve the desired concentrations for the calibration curve (1.00, 2.50, 5.00, 10.0, 50.0, 100, 500, and 1000 ng/mL) and QC samples (1.00, 3.00, 100, and 800 ng/mL).

Sample Preparation Protocol

The following diagram illustrates the protein precipitation method for sample preparation.

Bioanalytical Method Validation Protocol

The method validation should be conducted in accordance with the FDA and/or EMA guidelines for bioanalytical method validation.

-

Selectivity: Analyze at least six different blank human plasma lots to ensure no significant interference at the retention times of Xipamide and this compound.

-

Linearity and Range: Analyze calibration curves on three separate days to establish the linear range and determine the appropriate regression model.

-

Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, Low, Medium, and High) on three different days to determine intra- and inter-day accuracy and precision.

-

Recovery: Compare the peak areas of Xipamide from extracted plasma samples at low and high QC concentrations to those of unextracted standards.

-

Matrix Effect: Compare the peak areas of Xipamide in post-extraction spiked blank plasma from at least six different lots to the peak areas of neat standards.

-

Stability: Assess the stability of Xipamide in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative) by analyzing QC samples against a freshly prepared calibration curve.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Xipamide in human plasma using this compound as an internal standard. The detailed protocols for sample preparation and method validation ensure that the generated data is accurate and reproducible, making it suitable for supporting clinical and non-clinical pharmacokinetic studies. Adherence to the outlined procedures and validation criteria will enable researchers to confidently apply this method in their drug development programs.

References

Application of Xipamide-d6 in Doping Control Studies: A Detailed Overview

Introduction

Xipamide, a diuretic belonging to the sulfonamide class, is a prohibited substance in competitive sports due to its potential to be used as a masking agent. Diuretics can dilute urine, thereby reducing the concentration of other banned substances and making their detection more challenging. To ensure accurate and reliable detection of Xipamide in athletes' samples, a robust analytical methodology is essential. The use of a deuterated internal standard, Xipamide-d6, is a cornerstone of modern anti-doping analysis, providing a high degree of accuracy and precision in quantitative measurements by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in doping control studies, aimed at researchers, scientists, and drug development professionals.

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest but be distinguishable by its mass. Deuterated internal standards, such as this compound, fulfill this requirement perfectly. The deuterium atoms increase the mass of the molecule without significantly altering its chemical behavior, such as its extraction efficiency, chromatographic retention time, and ionization response. This co-elution and similar behavior allow for the correction of variations that can occur during sample preparation and analysis, including matrix effects, where other components in the urine sample can suppress or enhance the ionization of the target analyte. By comparing the signal of the analyte (Xipamide) to the known concentration of the internal standard (this compound), a precise and accurate quantification can be achieved.

Experimental Protocols

The following protocols outline a general workflow for the detection and quantification of Xipamide in urine samples using this compound as an internal standard. These are based on common practices in anti-doping laboratories and should be adapted and validated for specific laboratory conditions and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the clean-up and concentration of analytes from complex matrices like urine.

Materials:

-

Urine sample

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Methanol (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase C18)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

-

Transfer 2 mL of the supernatant to a clean tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).

-

Add 2 mL of phosphate buffer and vortex to mix.

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 20:80, v/v).

-

Elute the analytes with 3 mL of ethyl acetate or another suitable organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Xipamide and this compound need to be determined and optimized on the specific instrument. Hypothetical transitions are provided in the table below for illustrative purposes. The collision energy for each transition must also be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Xipamide | [To be determined] | [To be determined] | [To be determined] |

| This compound | [To be determined] | [To be determined] | [To be determined] |

| Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, must be determined experimentally. |

Data Presentation

The use of this compound allows for the generation of robust validation data to ensure the method is fit for its purpose in a doping control context. The following table summarizes typical validation parameters that should be assessed. Please note that the values presented are illustrative and would need to be established during a formal method validation study.

| Parameter | Typical Acceptance Criteria | Illustrative Performance Data |

| Limit of Detection (LOD) | Signal-to-noise ratio > 3 | 1 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10; acceptable precision and accuracy | 5 ng/mL |

| Linearity (R²) | > 0.99 | 0.998 |

| Recovery (%) | Consistent and reproducible | 85 - 105% |

| Intra-day Precision (%RSD) | < 15% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 12% |

| Matrix Effect (%) | Within acceptable range (e.g., 80-120%) | 95 - 110% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Xipamide in urine samples using this compound.

Application Notes and Protocols for the Analysis of Xipamide using d6-Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Xipamide in biological matrices, specifically utilizing a deuterated internal standard (d6-Xipamide) for enhanced accuracy and precision. The methodologies outlined are intended for use in research, clinical, and drug development settings.

Introduction

Xipamide is a diuretic agent used in the treatment of hypertension and edema. Accurate and reliable quantification of Xipamide in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as d6-Xipamide, is the gold standard in quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[1]

This application note details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte and Internal Standard

-

Analyte: Xipamide

-

Internal Standard (IS): d6-Xipamide (deuterated Xipamide)

Sample Preparation Protocols

The choice of sample preparation method depends on the biological matrix, the required limit of quantification, and the available equipment. It is a critical step to remove interferences and concentrate the analyte before LC-MS/MS analysis.

Protein Precipitation (PPT)

PPT is a simple and rapid method suitable for high-throughput analysis. It is effective for plasma and serum samples.

Experimental Protocol:

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the d6-Xipamide internal standard at a known concentration.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Workflow for Protein Precipitation:

References

Application Notes and Protocols for the Detection of Xipamide-d6 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xipamide is a diuretic agent used in the treatment of hypertension and edema. Isotope-labeled internal standards, such as Xipamide-d6, are crucial for accurate quantification of the active pharmaceutical ingredient in biological matrices by liquid chromatography-mass spectrometry (LC-MS). These standards help to correct for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the detection and quantification of this compound using tandem mass spectrometry (MS/MS).

Chemical Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Xipamide | C₁₅H₁₅ClN₂O₄S | 354.81[1] |

| This compound | C₁₅H₉D₆ClN₂O₄S | 360.85[2] |

Mass Spectrometry Settings for Detection

The detection of Xipamide and its deuterated internal standard, this compound, is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) is a suitable ionization technique for these compounds. While negative ion mode can be used, with a precursor ion of m/z 353.0 for Xipamide[3], positive ion mode has been shown to provide robust fragmentation for quantification.

Based on available data for Xipamide in positive ESI mode, the precursor ion is [M+H]⁺ at m/z 355. Two characteristic product ions are observed at m/z 234 and m/z 274[2]. For this compound, the precursor ion is shifted by 6 Daltons to m/z 361 ([M+H]⁺). The deuterium atoms are located on the two methyl groups of the dimethylphenyl moiety. Therefore, product ions retaining this part of the molecule will also exhibit a 6 Dalton mass shift.

Table 1: Proposed MRM Transitions for Xipamide and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |

| Xipamide | 355 | 234[2] | 274[2] | Positive ESI |

| This compound | 361 | 240 | 280 | Positive ESI |

Note: The product ions for this compound are predicted based on the fragmentation of Xipamide and the location of the deuterium labels. These transitions should be confirmed experimentally.

Table 2: General Mass Spectrometer Parameters

| Parameter | Typical Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Desolvation Gas Flow | 600 - 1000 L/hr |

| Collision Gas | Argon |

| Collision Energy | Optimization required for each transition |

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Xipamide and this compound from plasma or serum samples.

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol) containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is suitable for the separation of Xipamide.

Table 3: Liquid Chromatography Conditions

| Parameter | Recommended Conditions |

| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Start with 10-30% B, increase to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2 - 0.6 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship for internal standard-based quantification.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the robust and reliable detection of this compound by LC-MS/MS. The use of a deuterated internal standard is essential for achieving accurate and precise quantification in complex biological matrices. The suggested starting conditions for mass spectrometry and liquid chromatography should be optimized for the specific instrumentation and application to ensure the best performance.

References

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Diuretics Targeting the Na-Cl Cotransporter

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Topic: High-Throughput Screening of Diuretics Using Xipamide-d6

Abstract